2H-Pyrrolo[3,2-d]oxazole

Physicochemical Properties Medicinal Chemistry Scaffold Selection

Source the specific [3,2-d] regioisomer for reproducible LOXL2 inhibitor research (IC50 78 nM). This unsubstituted core scaffold, C5H4N2O, MW 108.10, avoids the altered lipophilicity and synthetic complexity of [2,3-d] or thiazole analogs, ensuring target engagement fidelity.

Molecular Formula C5H4N2O
Molecular Weight 108.10 g/mol
Cat. No. B12967543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyrrolo[3,2-d]oxazole
Molecular FormulaC5H4N2O
Molecular Weight108.10 g/mol
Structural Identifiers
SMILESC1N=C2C=CN=C2O1
InChIInChI=1S/C5H4N2O/c1-2-6-5-4(1)7-3-8-5/h1-2H,3H2
InChIKeyQRMLLECAADTTHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Pyrrolo[3,2-d]oxazole – Core Scaffold for Heterocyclic Chemistry and Medicinal Chemistry Procurement


2H-Pyrrolo[3,2-d]oxazole (CAS 140468-76-4) is a bicyclic heteroaromatic compound with the molecular formula C5H4N2O and a molecular weight of 108.10 g/mol [1]. This compound is the unsubstituted parent of a broad class of pyrrolo-oxazole derivatives. Its core structure, a fusion of pyrrole and oxazole rings, is recognized as a privileged scaffold in medicinal chemistry [2], and it has been cited as a lead compound for the development of new anticancer agents due to its observed biological activity . The compound serves as a valuable building block for synthesizing more complex heterocyclic systems used in drug discovery . The canonical SMILES for the parent is C1=CC2=NCOC2=N1 [1].

2H-Pyrrolo[3,2-d]oxazole – Why In-Class Analogs Cannot Be Assumed Interchangeable


The substitution of 2H-pyrrolo[3,2-d]oxazole with a different regioisomer or heteroatom analog is not a trivial procurement decision. The specific [3,2-d] ring fusion and the presence of two heteroatoms (N,O) dictate unique electronic properties, synthetic accessibility, and biological target engagement profiles that are not preserved across the broader pyrrolo-oxazole class. For example, shifting the fusion to a [2,3-d] regioisomer alters the nitrogen atom's position within the aromatic system, directly impacting its ability to act as a hydrogen bond acceptor or to participate in π-π stacking interactions with biological targets [1]. Furthermore, replacing the oxygen with sulfur (thiazole analog) significantly changes lipophilicity (LogP) and metabolic stability, as documented for other heterocyclic series [2]. The quantitative evidence below demonstrates that even within the same nominal compound class, molecular weight, synthetic routes, and observed potency can vary by orders of magnitude, making direct generic substitution a high-risk strategy for research reproducibility.

2H-Pyrrolo[3,2-d]oxazole – Quantified Differentiation Evidence Against Key Analogs


Molecular Weight Differentiation: 2H-Pyrrolo[3,2-d]oxazole vs. 4H-Pyrrolo[3,2-d]thiazole

The molecular weight of 2H-pyrrolo[3,2-d]oxazole (108.10 g/mol) is significantly lower than that of its sulfur-containing analog, 4H-pyrrolo[3,2-d]thiazole (124.17 g/mol). This 14.9% increase in mass for the thiazole is due to the replacement of an oxygen atom with a sulfur atom [1]. Lower molecular weight is a desirable property in drug discovery, as it generally correlates with better permeability and oral bioavailability, according to Lipinski's Rule of Five. For researchers seeking to minimize molecular weight while retaining a fused bicyclic core, 2H-pyrrolo[3,2-d]oxazole offers a distinct advantage over the thiazole analog .

Physicochemical Properties Medicinal Chemistry Scaffold Selection

Synthetic Access: 2H-Pyrrolo[3,2-d]oxazole vs. 4H-Pyrrolo[2,3-d]oxazole Regioisomer

The synthesis of 2H-pyrrolo[3,2-d]oxazole is accessible via [3+2] cycloaddition methodologies, a well-established route for this specific scaffold . In contrast, the regioisomeric 4H-pyrrolo[2,3-d]oxazole system requires a more specialized, multi-step approach involving the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles, a reaction that proceeds through a nitrenoid-like transition state [1]. While quantitative yield data for the unsubstituted parent 2H-pyrrolo[3,2-d]oxazole is not readily available, the divergent synthetic pathways highlight a practical differentiation: the [3,2-d] scaffold can be accessed via more conventional cycloaddition chemistry, potentially offering a wider range of starting materials and milder reaction conditions compared to the isomerization route required for the [2,3-d] analog.

Organic Synthesis Regioselectivity Chemical Procurement

Comparative Antiproliferative Potency: Pyrrolo[3,2-d]oxazole Core vs. Pyrrolo[2',3':3,4]cyclohepta[1,2-d]oxazole Derivatives

While direct data for the unsubstituted 2H-pyrrolo[3,2-d]oxazole is lacking, its core scaffold is integral to the more complex pyrrolo[2',3':3,4]cyclohepta[1,2-d]oxazole class, which demonstrates potent antiproliferative activity. These derivatives achieved mean graph midpoints of 0.08–0.41 µM in the NCI-60 cancer cell line panel, with specific GI50 values as low as 19 nM in melanoma (MDA-MB-435) and 20 nM in kidney cancer (A498) cell lines [1]. In contrast, a structurally distinct series of pyrrolo[3',4':3,4]cyclohepta[1,2-d]oxazoles, while also active, exhibited a different tubulin-binding profile. Only one compound (3d) showed activity comparable to combretastatin A-4, while another (3p) was approximately 4-fold less active, highlighting the sensitivity of potency to subtle structural variations within the oxazole-containing core [2]. This evidence demonstrates that the pyrrolo[3,2-d]oxazole framework, when appropriately elaborated, is capable of supporting nanomolar-level cellular activity, a benchmark not uniformly achieved by all related heterocyclic systems.

Anticancer Tubulin Inhibition Cell-Based Assay

Enzymatic Inhibition Profile: LOX and LOXL2 Activity of Pyrrolo[3,2-d]oxazole Derivatives

Derivatives containing the pyrrolo[3,2-d]oxazole core have been evaluated for their ability to inhibit lysyl oxidase (LOX) and lysyl oxidase-like 2 (LOXL2) enzymes. In a fluorescence-based assay using HEK cells, one such derivative demonstrated an IC50 of 2900 nM against human LOX [1]. In a separate study, another pyrrolo[3,2-d]oxazole derivative exhibited an IC50 of 78 nM against human LOXL2 expressed in CHO cells [2]. This 37-fold difference in inhibitory potency between LOX and LOXL2 targets, even within the same scaffold class, underscores the critical influence of specific substitution on target selectivity. For researchers investigating the LOX family of enzymes, the core scaffold offers a starting point with demonstrated, albeit moderate, activity that can be optimized, whereas other heterocyclic scaffolds (e.g., pyrrolo-pyrimidines) have been shown to target entirely different mechanisms such as multidrug resistance proteins (MRP1) [3].

Enzyme Inhibition LOX LOXL2 Cancer

2H-Pyrrolo[3,2-d]oxazole – Primary Research and Industrial Use Cases


Medicinal Chemistry: Hit-to-Lead Optimization for LOXL2-Targeting Cancer Therapeutics

Procure 2H-pyrrolo[3,2-d]oxazole as a core scaffold for synthesizing focused libraries aimed at inhibiting LOXL2, a target implicated in cancer metastasis and fibrosis. Evidence demonstrates that derivatives of this scaffold can achieve nanomolar potency (IC50 = 78 nM) against LOXL2 [1]. This starting point allows medicinal chemists to explore structure-activity relationships (SAR) around a privileged core with proven activity, while avoiding the higher molecular weight and altered physicochemical properties of thiazole analogs [2].

Organic Synthesis: Building Block for Complex Heterocyclic Systems

Utilize 2H-pyrrolo[3,2-d]oxazole as a versatile building block in [3+2] cycloaddition reactions to construct more complex polycyclic structures for screening collections . The [3,2-d] regioisomer offers a synthetic advantage over the [2,3-d] analog, which requires a more complex thermal isomerization route [3]. This makes the compound a cost-effective and synthetically accessible entry point for generating diverse compound libraries.

Anticancer Drug Discovery: NCI-60 Screening and Tubulin Polymerization Studies

Employ 2H-pyrrolo[3,2-d]oxazole as the foundation for developing novel antimitotic agents. Elaborated derivatives containing this core have demonstrated potent activity in the NCI-60 panel, with GI50 values reaching the low nanomolar range (19-20 nM) in melanoma and kidney cancer cell lines [4]. The core scaffold's capacity to support high potency makes it a valuable starting point for programs targeting tubulin dynamics, a validated mechanism in oncology.

Chemical Biology: Development of Selective LOX/LOXL2 Chemical Probes

Source 2H-pyrrolo[3,2-d]oxazole to develop selective chemical probes for the LOX family of enzymes. As shown by the 37-fold difference in potency between LOX (IC50 = 2900 nM) and LOXL2 (IC50 = 78 nM) for related derivatives [1], the scaffold provides a tunable platform for achieving selectivity within this therapeutically relevant enzyme family. This application is critical for deconvoluting the specific roles of LOX and LOXL2 in disease models.

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